Sibiriline

描述

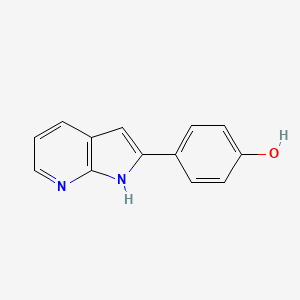

Structure

3D Structure

属性

IUPAC Name |

4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-11-5-3-9(4-6-11)12-8-10-2-1-7-14-13(10)15-12/h1-8,16H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQLYCMLGSOHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=C2)C3=CC=C(C=C3)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sibiriline's Mechanism of Action in Necroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. This programmed cell death cascade is primarily mediated by the Receptor-Interacting Protein Kinase (RIPK) family, particularly RIPK1 and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Sibiriline has been identified as a potent and specific small molecule inhibitor of necroptosis. This technical guide provides an in-depth overview of the mechanism of action of Sibiriline, focusing on its direct interaction with RIPK1 and its subsequent effects on the downstream signaling events of the necroptotic pathway. Detailed experimental protocols for key assays used to characterize Sibiriline's activity are provided, along with a quantitative summary of its efficacy and binding affinity.

Introduction to Necroptosis

Necroptosis is a lytic, pro-inflammatory mode of cell death that is activated under circumstances where apoptosis is inhibited.[1] The core signaling pathway is initiated by various stimuli, including Tumor Necrosis Factor (TNF), which leads to the activation of RIPK1.[1] In the absence of active caspase-8, RIPK1 recruits and activates RIPK3, forming a complex known as the necrosome.[2] Activated RIPK3 then phosphorylates MLKL, the terminal effector of the necroptotic pathway.[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately, cell death.[3]

Sibiriline: A Specific RIPK1 Kinase Inhibitor

Sibiriline is a small molecule that has been identified as a specific and competitive inhibitor of RIPK1 kinase activity.[4] By binding to the ATP-binding pocket of RIPK1, Sibiriline locks the kinase in an inactive conformation, thereby preventing the initiation of the necroptotic cascade.[4] Its inhibitory action is selective for RIPK1-dependent necroptosis and apoptosis, with no protective effect against caspase-dependent apoptosis.[4]

Quantitative Data on Sibiriline Activity

The efficacy of Sibiriline as a RIPK1 inhibitor has been quantified through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay | Cell Line/System | Reference |

| Kd | 218 nM | KINOMEscan® Competition Binding Assay | In vitro | [5] |

| EC50 | 1.2 µM | TNF-induced Necroptosis Assay | FADD-deficient Jurkat cells | [5] |

Signaling Pathways

The Necroptosis Signaling Pathway

The following diagram illustrates the canonical TNF-induced necroptosis pathway, highlighting the key protein interactions and phosphorylation events.

Caption: TNF-induced necroptosis signaling cascade.

Mechanism of Action of Sibiriline

Sibiriline directly targets and inhibits the kinase activity of RIPK1, preventing the downstream signaling events that lead to necroptosis. The following diagram illustrates the point of intervention of Sibiriline in the necroptosis pathway.

Caption: Sibiriline inhibits RIPK1 kinase activity.

Experimental Protocols

In Vitro Necroptosis Induction and Inhibition Assay in FADD-deficient Jurkat Cells

This protocol describes the induction of necroptosis in FADD-deficient Jurkat T cells using TNF-α and its inhibition by Sibiriline, with cell death quantified by propidium iodide (PI) staining and flow cytometry.[6][7][8]

Materials:

-

FADD-deficient Jurkat T cells

-

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

-

Recombinant human TNF-α

-

Sibiriline

-

Propidium Iodide (PI) staining solution

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture FADD-deficient Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Compound Treatment: Pre-treat cells with varying concentrations of Sibiriline (or vehicle control) for 1 hour.

-

Necroptosis Induction: Induce necroptosis by adding TNF-α to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plate for 20-24 hours at 37°C.

-

Cell Staining:

-

Harvest the cells and wash once with cold PBS.

-

Resuspend the cell pellet in 100 µL of PBS.

-

Add 5 µL of PI staining solution and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the cells using a flow cytometer. PI-positive cells are considered necroptotic.

-

Data Analysis: Calculate the percentage of PI-positive cells for each treatment condition. Determine the EC50 value of Sibiriline by plotting the percentage of cell death against the log concentration of the compound.

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Assay)

This protocol outlines the measurement of RIPK1 kinase activity and its inhibition by Sibiriline using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.[9][10][11][12]

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Sibiriline

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction Setup:

-

In a white-walled microplate, prepare the kinase reaction mixture containing kinase reaction buffer, recombinant RIPK1 enzyme, and MBP substrate.

-

Add varying concentrations of Sibiriline or vehicle control.

-

Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

-

-

Incubation: Incubate the reaction at 30°C for 60 minutes.

-

ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add a volume of Kinase Detection Reagent equal to the volume of the initial kinase reaction plus the ADP-Glo™ Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity. Calculate the percent inhibition for each Sibiriline concentration and determine the IC50 value.

Competition Binding Assay (KINOMEscan®)

This protocol provides a general overview of the KINOMEscan® competition binding assay methodology used to determine the dissociation constant (Kd) of Sibiriline for RIPK1.[13][14][15][16][17]

Principle: The assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Procedure Outline:

-

Immobilization of Ligand: A proprietary, active-site directed ligand is biotinylated and immobilized on streptavidin-coated magnetic beads.

-

Binding Reaction: DNA-tagged RIPK1, the immobilized ligand, and a dilution series of Sibiriline are combined in a microplate well and incubated to reach binding equilibrium.

-

Washing: The beads are washed to remove unbound protein.

-

Elution: The bound kinase is eluted from the beads.

-

Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

-

Data Analysis: The amount of kinase recovered is inversely proportional to the affinity of the test compound for the kinase. A dose-response curve is generated, and the Kd is calculated.

Western Blotting for Phosphorylated RIPK1 and MLKL

This protocol describes the detection of phosphorylated RIPK1 (p-RIPK1) and phosphorylated MLKL (p-MLKL), key markers of necroptosis activation, by Western blotting.[4][18]

Materials:

-

Cell lysates from cells treated to induce necroptosis (as in 4.1)

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL (Ser358), anti-MLKL, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control.

In Vivo Model: Concanavalin A-Induced Hepatitis

This protocol details the induction of acute immune-mediated hepatitis in mice using Concanavalin A (ConA) and the evaluation of Sibiriline's protective effects.[19][20][21][22][23]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Concanavalin A (ConA)

-

Sibiriline

-

Saline

-

Kits for measuring serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)

-

Formalin

-

Paraffin

-

Hematoxylin and Eosin (H&E) stain

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Compound Administration: Administer Sibiriline (e.g., 5 mg/kg) or vehicle control intraperitoneally (IP) 1 hour before ConA injection.

-

Hepatitis Induction: Induce hepatitis by a single intravenous (IV) injection of ConA (15-20 mg/kg) dissolved in sterile saline.

-

Sample Collection: At 8-24 hours post-ConA injection, collect blood via cardiac puncture for serum analysis. Euthanize the mice and harvest the livers.

-

Biochemical Analysis: Measure serum ALT and AST levels to assess liver damage.

-

Histopathological Analysis:

-

Fix a portion of the liver in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin and cut 4-5 µm sections.

-

Stain the sections with H&E.

-

Evaluate the extent of liver necrosis and inflammatory cell infiltration under a microscope.

-

Molecular Docking of Sibiriline to RIPK1

This section outlines the general workflow for in silico molecular docking to predict the binding mode of Sibiriline within the ATP-binding pocket of human RIPK1.[5][24][25]

Software and Resources:

-

Molecular modeling software (e.g., AutoDock, Glide, MOE)

-

Protein Data Bank (PDB) for the crystal structure of human RIPK1 (e.g., PDB ID: 4ITH)

-

A 3D structure of Sibiriline

Workflow:

-

Protein Preparation:

-

Download the crystal structure of human RIPK1 from the PDB.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

-

Define the binding site based on the co-crystallized ligand (e.g., necrostatin-1s) in the PDB structure.

-

-

Ligand Preparation:

-

Generate a 3D conformation of the Sibiriline molecule.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Run the docking algorithm to place the Sibiriline molecule into the defined binding site of RIPK1 in multiple possible conformations and orientations.

-

The software will score the different poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Sibiriline and the amino acid residues of the RIPK1 binding pocket.

-

Conclusion

Sibiriline is a well-characterized, specific inhibitor of RIPK1 kinase activity, a key regulator of the necroptotic cell death pathway. Its mechanism of action involves direct binding to the ATP-binding site of RIPK1, thereby preventing the downstream phosphorylation events necessary for the execution of necroptosis. The in vitro and in vivo experimental data robustly support its role as a potent inhibitor of necroptosis. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of cell death and drug discovery, facilitating further investigation into the therapeutic potential of RIPK1 inhibition in various diseases.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of neuronal necroptosis mediated by RIP1/RIP3/MLKL provides neuroprotective effects on kaolin‐induced hydrocephalus in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FADD deficiency sensitises Jurkat T cells to TNF-alpha-dependent necrosis during activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. RIPK1 Kinase Enzyme System [worldwide.promega.com]

- 9. promega.com [promega.com]

- 10. ulab360.com [ulab360.com]

- 11. ADP-Glo™ Kinase Assay [promega.com]

- 12. Assay in Summary_ki [bindingdb.org]

- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 14. Assays - HMS LINCS Project [lincs.hms.harvard.edu]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. O-GlcNAcylation of RIPK1 rescues red blood cells from necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Protective Effect of Resveratrol on Concanavalin-A-Induced Acute Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification and characterization of dynamically regulated hepatitis-related genes in a concanavalin A-induced liver injury model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of potential RIPK1 inhibitors by machine learning and molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 25. rcsb.org [rcsb.org]

An In-depth Technical Guide to the Discovery and Synthesis of Sibiriline

Abstract

Sibiriline is a novel small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation. Discovered through a phenotypic screen for inhibitors of TNF-induced necroptosis, Sibiriline has demonstrated potential as a therapeutic agent for inflammatory conditions, notably in preclinical models of immune-dependent hepatitis.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and biological evaluation of Sibiriline, tailored for researchers, scientists, and professionals in drug development. Detailed experimental protocols, quantitative biological data, and visualizations of key pathways and workflows are presented to facilitate further investigation and development of this promising compound and its derivatives.

Discovery of Sibiriline

Sibiriline, chemically identified as 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol, was discovered through a cell-based phenotypic screen of a non-commercial, kinase-focused chemical library containing 1015 compounds.[2][4] The primary assay was designed to identify compounds that could inhibit tumor necrosis factor (TNFα)-induced necroptosis in human FADD-deficient Jurkat T-cells, a well-established model for studying this form of programmed cell death.[4] From this screen, Sibiriline emerged as a potent inhibitor of necroptosis.[2][4]

References

- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sibiriline, a new small chemical inhibitor of receptor-interacting protein kinase 1, prevents immune-dependent hepatitis -ORCA [orca.cardiff.ac.uk]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. researchgate.net [researchgate.net]

Sibiriline: A Technical Guide to a Novel RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiriline is a novel small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death. This document provides a comprehensive technical overview of Sibiriline's chemical structure, physicochemical properties, and its role in the context of TNF-induced necroptosis. Detailed experimental protocols for key assays and a visual representation of the associated signaling pathway are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

Sibiriline, with the IUPAC name 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)phenol, is a heterocyclic compound with a chemical formula of C13H10N2O.[1] Its structure is characterized by a phenol group attached to a 7-azaindole core.

Table 1: Physicochemical Properties of Sibiriline

| Property | Value | Source/Method |

| IUPAC Name | 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)phenol | [1] |

| CAS Number | 1346526-26-8 | [1] |

| Chemical Formula | C13H10N2O | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Melting Point | Not reported in literature | - |

| Boiling Point | Not reported in literature | - |

| pKa (acidic) | 9.39 ± 0.10 | Predicted (ChemAxon) |

| pKa (basic) | 3.53 ± 0.14 | Predicted (ChemAxon) |

| logP | 2.97 ± 0.36 | Predicted (ChemAxon) |

| IC50 for RIPK1 | 1.03 µM | [2] |

| EC50 for TNF-induced necroptosis inhibition | 1.2 µM | [2] |

Biological Activity and Mechanism of Action

Sibiriline is a specific and competitive inhibitor of RIPK1 kinase activity.[2] It targets the ATP-binding site of RIPK1, locking it in an inactive conformation.[3] This inhibition prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptotic pathway.

Inhibition of TNF-Induced Necroptosis

Tumor necrosis factor (TNF) is a cytokine that can induce multiple cellular responses, including survival, apoptosis, and necroptosis. In situations where caspase-8, a key mediator of apoptosis, is inhibited, TNF signaling can trigger necroptosis, a form of programmed necrosis. This pathway is critically dependent on the kinase activities of RIPK1 and RIPK3, which form a complex called the necrosome. The necrosome then phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis.

Sibiriline, by inhibiting RIPK1, prevents the formation and/or activation of the necrosome, thereby blocking the downstream events of necroptosis.[2]

Caption: TNF-induced necroptosis signaling pathway and the inhibitory action of Sibiriline.

Experimental Protocols

The following are detailed methodologies for key experiments involving Sibiriline, based on the foundational study by Le Cann et al. (2017).

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of Sibiriline on the viability of cells undergoing TNF-induced necroptosis.

Materials:

-

FADD-deficient Jurkat cells

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Human TNFα

-

Sibiriline

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

96-well plates

Procedure:

-

Seed FADD-deficient Jurkat cells in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI 1640 medium.

-

Prepare serial dilutions of Sibiriline in DMSO and then dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Add the diluted Sibiriline or vehicle control (DMSO) to the respective wells.

-

Induce necroptosis by adding human TNFα to a final concentration of 10 ng/mL.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

In Vitro RIPK1 Kinase Assay

This assay measures the direct inhibitory effect of Sibiriline on the kinase activity of recombinant RIPK1.

Materials:

-

Recombinant human RIPK1

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (with [γ-32P]ATP for radiometric detection or cold ATP for non-radiometric methods)

-

Sibiriline

-

Substrate (e.g., myelin basic protein or a specific peptide substrate)

-

Phosphocellulose paper or other means of separating phosphorylated substrate

-

Scintillation counter (for radiometric assay) or appropriate detection system for non-radiometric assays

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant RIPK1, and the desired concentrations of Sibiriline or vehicle control.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the substrate and ATP (spiked with [γ-32P]ATP if applicable).

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

If using phosphocellulose paper, wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter or other appropriate detection method.

-

Determine the IC50 value of Sibiriline by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Sibiriline: A Technical Guide to its Role in Regulating Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sibiriline, a novel small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It details the compound's mechanism of action in modulating inflammatory responses, presents key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the critical signaling pathways and workflows involved in its study.

Executive Summary

Sibiriline has emerged as a significant research compound due to its specific inhibition of RIPK1, a crucial kinase involved in the regulated cell death pathway known as necroptosis.[1][2] Necroptosis is a pro-inflammatory form of cell death implicated in the pathophysiology of numerous inflammatory conditions, including immune-mediated hepatitis.[1][3] Sibiriline acts as an ATP-competitive inhibitor, binding to the ATP-binding site of RIPK1 and locking it in an inactive conformation.[4][5] This action effectively blocks the downstream signaling cascade that leads to necroptotic cell death. Research has demonstrated that Sibiriline can protect cells from TNF-induced necroptosis and shows therapeutic potential in animal models of inflammatory disease.[1][3] This guide consolidates the available technical information on Sibiriline to support further research and development.

Chemical and Physical Properties

Sibiriline, with the IUPAC name 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)phenol, is a small molecule with the following characteristics:

| Property | Value |

| CAS Number | 1346526-26-8 |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol |

| Appearance | Solid powder |

Mechanism of Action in Inflammation

Sibiriline's primary role in regulating inflammation stems from its direct inhibition of RIPK1 kinase activity.[1] RIPK1 is a key upstream regulator in the necroptosis pathway, a form of programmed necrosis that, unlike apoptosis, results in the release of cellular contents and triggers a potent inflammatory response.[1][2]

The signaling cascade is typically initiated by stimuli such as Tumor Necrosis Factor (TNF). In scenarios where apoptosis is inhibited, RIPK1 auto-phosphorylates and recruits RIPK3, leading to the formation of a functional amyloid-like signaling complex called the necrosome.[1] This complex then phosphorylates the Mixed-Lineage Kinase Domain-Like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[1]

Sibiriline, by competitively binding to the ATP pocket of RIPK1, prevents its initial phosphorylation, thereby halting the formation of the necrosome and blocking the entire downstream necroptotic cascade.[4][5] This inhibition of pro-inflammatory cell death is the core of its anti-inflammatory effect.[1][3]

Quantitative Data

The following tables summarize the key in vitro efficacy and potency data for Sibiriline from published studies.

Table 1: In Vitro Potency and Efficacy of Sibiriline

| Assay Type | Cell Line / System | Parameter | Value | Reference |

| Anti-Necroptotic Activity | FADD-deficient Jurkat cells | EC₅₀ | 1.2 µM | [6] |

| Kinase Inhibition | Recombinant RIPK1 | IC₅₀ | 1.03 µM | [6] |

| Kinase Binding Affinity | KINOMEscan™ | Kd | 218 nM | [6] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.[7] IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.[7] Kd (Dissociation constant) is a measure of binding affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory and anti-necroptotic activity of Sibiriline.

In Vitro Necroptosis Inhibition Assay (MTS Assay)

This protocol is designed to quantify the ability of Sibiriline to protect cells from TNF-induced necroptosis.

Objective: To determine the EC₅₀ of Sibiriline in preventing necroptotic cell death.

Materials:

-

FADD-deficient Human Jurkat T cells

-

RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Human TNFα

-

Sibiriline stock solution (in DMSO)

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

96-well microplates

-

Plate reader (absorbance at 490 nm)

Procedure:

-

Cell Seeding: Seed FADD-deficient Jurkat cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.

-

Compound Preparation: Prepare serial dilutions of Sibiriline in culture medium. The final DMSO concentration should be kept below 0.1%.

-

Treatment: Add the diluted Sibiriline or vehicle (DMSO) to the appropriate wells.

-

Necroptosis Induction: Add human TNFα to a final concentration of 10 ng/mL to all wells except the untreated controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.[8]

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C.[8]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the EC₅₀ value using non-linear regression analysis.

Cell Survival and Proliferation Assay (Clonogenic Assay)

This assay assesses the long-term survival and proliferative capacity of cells that have been rescued from a necroptotic stimulus by Sibiriline.[4]

Objective: To qualitatively and quantitatively evaluate the ability of Sibiriline to allow long-term cell survival after necroptosis induction.

Materials:

-

L929 murine fibrosarcoma cells

-

DMEM, 10% FBS, Penicillin-Streptomycin

-

Murine TNFα

-

zVAD-fmk (pan-caspase inhibitor)

-

Sibiriline

-

6-well plates

-

Crystal Violet staining solution (0.5% in 25% methanol)

Procedure:

-

Cell Seeding: Seed L929 cells in a 6-well plate and grow to confluence.

-

Treatment and Induction: Treat the cells with 10 µM Sibiriline (or other inhibitors like Nec-1s as a positive control) in the presence of 30 ng/mL TNFα and 20 µM zVAD-fmk.

-

Incubation: Incubate for 24 hours.

-

Re-plating: After incubation, wash the cells with PBS, trypsinize, and count them. Re-plate 1000 viable cells per well into new 6-well plates.

-

Colony Formation: Culture the cells for 8-10 days, allowing colonies to form.

-

Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

-

Analysis: Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well.

In Vivo Concanavalin A-Induced Hepatitis Model

This animal model is used to evaluate the efficacy of Sibiriline in an in vivo setting of T-cell-mediated, acute inflammatory liver injury.[9][10][11]

Objective: To assess the protective effect of Sibiriline against immune-mediated hepatitis in mice.

Materials:

-

C57Bl/6 female mice (7-9 weeks old)

-

Concanavalin A (ConA)

-

Sibiriline

-

Vehicle solution (e.g., PBS/5% DMSO)

-

Equipment for intravenous (retro-orbital) and intraperitoneal injections

Procedure:

-

Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

-

Pre-treatment: Administer Sibiriline (e.g., 3 mg/kg) or vehicle via intraperitoneal (IP) injection 1 hour before the ConA challenge.

-

Hepatitis Induction: Administer ConA (e.g., 12-15 mg/kg) dissolved in sterile PBS via retro-orbital or tail vein injection.[9]

-

Monitoring: Monitor the mice for signs of distress.

-

Endpoint Analysis (e.g., at 8 or 24 hours post-ConA):

-

Collect blood via cardiac puncture to measure serum levels of liver enzymes (ALT, AST).

-

Sacrifice the mice and harvest the livers.

-

Fix a portion of the liver in 4% paraformaldehyde for histological analysis (H&E staining) to assess necrosis and inflammation.

-

Snap-freeze another portion for cytokine analysis (e.g., qPCR for TNFα, IL-6).

-

-

Data Analysis: Compare the levels of serum transaminases, histological scores, and cytokine expression between the vehicle-treated and Sibiriline-treated groups.

Conclusion and Future Directions

Sibiriline is a potent and specific inhibitor of RIPK1-mediated necroptosis, a key pathway in inflammatory disease. Its ability to block pro-inflammatory cell death has been demonstrated in both cellular and animal models, highlighting its potential as a therapeutic agent for conditions such as immune-dependent hepatitis. Future research should focus on its pharmacokinetic and pharmacodynamic properties, long-term safety profile, and efficacy in a broader range of inflammatory and degenerative disease models. The development of more potent derivatives and optimization for clinical use represent promising avenues for translating this compound from a laboratory tool to a therapeutic reality.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Sibiriline derivatives as novel receptor-interacting protein kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sibiriline, a new small chemical inhibitor of receptor-interacting protein kinase 1, prevents immune-dependent hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concanavalin A-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 11. Concanavalin A-induced autoimmune hepatitis model in mice: Mechanisms and future outlook - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Avenue: Exploring the Therapeutic Potential of Sibiriline Derivatives

A Technical Guide for Drug Discovery Professionals

The intricate dance of cellular life and death is fundamental to human health and disease. While apoptosis, or programmed cell death, is a well-understood and essential process, a more recently elucidated pathway known as necroptosis has emerged as a critical player in a host of inflammatory and neurodegenerative conditions. This regulated form of necrosis is orchestrated by a signaling cascade heavily reliant on Receptor-Interacting Protein Kinase 1 (RIPK1). The discovery of Sibiriline and its derivatives as potent inhibitors of RIPK1 has opened up a promising new frontier in the development of therapies for diseases driven by unchecked necroptotic cell death. This technical guide provides an in-depth exploration of the therapeutic potential of Sibiriline derivatives, focusing on their mechanism of action, experimental validation, and future outlook.

The Necroptosis Pathway: A Target for Therapeutic Intervention

Necroptosis is a pro-inflammatory, lytic form of programmed cell death. Unlike the immunologically silent process of apoptosis, necroptosis results in the rupture of the cell membrane and the release of damage-associated molecular patterns (DAMPs), which can trigger and amplify inflammatory responses. The core of the necroptosis signaling pathway involves the activation of RIPK1, which, upon receiving an upstream signal (e.g., from TNF-α receptor), auto-phosphorylates and recruits RIPK3. This interaction leads to the formation of a functional amyloid-like signaling complex called the necrosome. Within the necrosome, RIPK3 phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL). Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.

Given its central role in initiating this cascade, RIPK1 has become a prime target for therapeutic intervention. Small molecule inhibitors that can block the kinase activity of RIPK1 have the potential to halt the necroptotic process and its inflammatory consequences.

Sibiriline: A Promising Scaffold for RIPK1 Inhibition

Sibiriline is a small molecule that has been identified as a potent, ATP-competitive inhibitor of RIPK1.[1][2][3] It functions by binding to the ATP-binding pocket of RIPK1, locking the kinase in an inactive conformation.[3] This inhibition prevents the auto-phosphorylation of RIPK1 and the subsequent recruitment and activation of RIPK3 and MLKL, thereby blocking the necroptotic cell death pathway.[2][4] While Sibiriline itself has shown promise, its anti-necroptotic effects have been described as limited in some contexts, prompting the development of more potent and specific derivatives.[1][2]

KWCN-41: A Next-Generation Sibiriline Derivative

Through structural modifications of the Sibiriline scaffold, researchers have developed a series of derivatives with enhanced anti-necroptotic activity. Among these, KWCN-41 has emerged as a particularly promising lead compound.[2][4]

Enhanced Potency and Specificity

KWCN-41 exhibits significantly improved inhibitory activity against RIPK1 compared to its parent compound. It specifically inhibits necroptosis without affecting the apoptotic pathway, a crucial feature for a therapeutic candidate.[2][4] This selectivity minimizes the potential for off-target effects and enhances its safety profile.

Quantitative Data Summary

The following tables summarize the key quantitative data for Sibiriline and its derivative, KWCN-41, based on available research.

| Compound | Target | IC50 (Kinase Activity) | EC50 (Cell-Based Necroptosis Assay) | Cell Line |

| Sibiriline | RIPK1 | Not explicitly stated in abstracts | 1.2 µM | FADD-deficient Jurkat cells |

| KWCN-41 | RIPK1 | 88 nM | Not explicitly stated in abstracts | L929, U937, HT-29 cells |

| KWCN-41 | RIPK3 | >20 µM | - | - |

Table 1: In Vitro Potency of Sibiriline and KWCN-41

| Compound | Animal Model | Dosing | Key Findings |

| Sibiriline | Concanavalin A-induced hepatitis (mice) | Not explicitly stated in abstracts | Protects mice from immune-dependent hepatitis.[3][5] |

| KWCN-41 | Systemic Inflammatory Response Syndrome (SIRS) (mice) | 10, 25, 40 mg/kg (i.p.) | Significantly blocked TNF-α-induced hypothermia.[4] |

| KWCN-41 | Systemic Inflammatory Response Syndrome (SIRS) (mice) | 10, 25, 40 mg/kg (i.p.) | Increased survival rates: 75% (10 mg/kg), 100% (25 and 40 mg/kg) compared to 25% in the Nec-1 group.[4] |

Table 2: In Vivo Efficacy of Sibiriline Derivatives

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating Sibiriline derivatives.

Caption: The RIPK1-mediated necroptosis signaling pathway and the inhibitory action of Sibiriline derivatives.

Caption: A generalized experimental workflow for the development and validation of Sibiriline derivatives.

Detailed Methodologies

While full experimental protocols require access to the complete published articles, this section outlines the general methodologies employed in the study of Sibiriline derivatives based on the available information.

RIPK1 Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the compounds on RIPK1 kinase activity and to calculate the IC50 value.

-

General Protocol:

-

Recombinant human RIPK1 enzyme is incubated with a specific substrate (e.g., a peptide or protein that is a known substrate of RIPK1) and ATP in a suitable buffer system.

-

The test compound (e.g., KWCN-41) is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (if using radiolabeled ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Cell-Based Necroptosis Assays

-

Objective: To evaluate the ability of the compounds to protect cells from induced necroptosis and to determine their potency (EC50) and specificity.

-

General Protocol for TNF-α-induced Necroptosis:

-

A suitable cell line (e.g., L929, HT-29, or FADD-deficient Jurkat cells) is seeded in multi-well plates.

-

The cells are pre-treated with the test compound at various concentrations for a specific duration.

-

Necroptosis is induced by adding a combination of stimuli, typically TNF-α along with a pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and drive the cells towards necroptosis.

-

The cells are incubated for a period sufficient to induce cell death in the control group (typically 12-24 hours).

-

Cell viability is assessed using a variety of methods, such as:

-

MTS/MTT assay: Measures metabolic activity.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

-

Propidium iodide (PI) or Sytox Green staining followed by flow cytometry or fluorescence microscopy: Measures membrane integrity.

-

-

The EC50 value is calculated from the dose-response curve of cell viability versus compound concentration.

-

-

Specificity Assay (Apoptosis): To confirm that the compound does not inhibit apoptosis, a similar cell-based assay is performed, but apoptosis is induced (e.g., using TNF-α and cycloheximide in HT-29 cells) without a caspase inhibitor.

In Vivo Model of Systemic Inflammatory Response Syndrome (SIRS)

-

Objective: To assess the in vivo efficacy of the compounds in a model of systemic inflammation.

-

General Protocol:

-

Mice are administered the test compound (e.g., KWCN-41) or a vehicle control via a suitable route (e.g., intraperitoneal injection).

-

After a defined pre-treatment period, SIRS is induced by administering a bolus of a pro-inflammatory stimulus, such as TNF-α.

-

The physiological response of the animals is monitored over time. Key parameters include:

-

Body temperature: A drop in body temperature is a hallmark of TNF-α-induced SIRS.

-

Survival rate: The number of surviving animals is recorded over a set period (e.g., 48 hours).

-

-

Blood samples may be collected to measure levels of inflammatory cytokines.

-

The efficacy of the compound is determined by its ability to mitigate the physiological effects of the inflammatory stimulus and improve survival.

-

Future Directions and Conclusion

The development of Sibiriline derivatives, particularly KWCN-41, represents a significant advancement in the pursuit of targeted therapies for diseases underpinned by necroptosis. The high potency, specificity, and promising in vivo efficacy of these compounds make them attractive candidates for further preclinical and clinical development.

Future research should focus on:

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to understand the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of lead compounds like KWCN-41. Some initial pharmacokinetic data for Sibiriline is available, showing a short half-life, which may need to be optimized in its derivatives.[6]

-

Exploration of Therapeutic Applications: While the primary focus has been on inflammatory conditions, the potential of these inhibitors in neurodegenerative diseases such as Alzheimer's, Parkinson's, and multiple sclerosis warrants thorough investigation.[6][7]

-

Structure-Based Drug Design: Further optimization of the Sibiriline scaffold through computational modeling and medicinal chemistry could lead to the discovery of next-generation inhibitors with even greater potency and improved drug-like properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Sibiriline derivatives as novel receptor-interacting protein kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel sibiriline derivative KWCN-41 shows anti-necroptosis effect | BioWorld [bioworld.com]

- 5. Sibiriline : une nouvelle molécule inhibant la mort cellulaire par nécrose | Station Biologique de Roscoff - CNRS - Sorbonne Université [sb-roscoff.fr]

- 6. A Transversal Approach Combining In Silico, In Vitro and In Vivo Models to Describe the Metabolism of the Receptor Interacting Protein 1 Kinase Inhibitor Sibiriline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Neuroprotective Role of Natural Product Securinine in Activated Glial Cells: Implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Dichotomous Impact of Sibiriline on Apoptosis and Necroptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule sibiriline and its distinct effects on two major programmed cell death pathways: apoptosis and necroptosis. By delving into its mechanism of action, this document serves as a critical resource for researchers investigating cell death signaling and professionals engaged in the development of therapeutics targeting these pathways.

Introduction to Apoptosis and Necroptosis

Apoptosis and necroptosis are two distinct, regulated forms of programmed cell death crucial for tissue homeostasis and the elimination of damaged or infected cells. While both culminate in cell demise, they are orchestrated by different signaling cascades and have different physiological consequences.

Apoptosis is a caspase-dependent process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing inflammation. It can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway.

Necroptosis , in contrast, is a regulated, caspase-independent form of necrosis. It is pro-inflammatory, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs) into the extracellular space. This pathway is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-like (MLKL).

Sibiriline: A Selective RIPK1 Kinase Inhibitor

Sibiriline has been identified as a potent and specific competitive inhibitor of RIPK1.[1][2][3] Through its interaction with the ATP-binding pocket of RIPK1, sibiriline locks the kinase in an inactive conformation.[1][2][3] This targeted action allows for the precise dissection of RIPK1's role in both apoptotic and necroptotic signaling.

Visualizing the Core Signaling Pathways

The following diagram illustrates the central signaling pathways of apoptosis and necroptosis, highlighting the key molecular players.

Sibiriline's Impact: A Tale of Two Pathways

Sibiriline exhibits a nuanced inhibitory profile, selectively targeting RIPK1-dependent cell death while sparing other pathways.

4.1. Inhibition of Necroptosis

Sibiriline is a potent inhibitor of TNF-induced necroptosis.[1][2] In cell lines such as FADD-deficient Jurkat cells, which are predisposed to necroptosis, sibiriline effectively blocks cell death in a dose-dependent manner.[2][4] Its efficacy is comparable to the well-characterized necroptosis inhibitor, Necrostatin-1.[2]

4.2. Selective Inhibition of Apoptosis

Crucially, sibiriline's effect on apoptosis is context-dependent. It specifically inhibits RIPK1-dependent apoptosis, a pathway that can be triggered, for instance, by TNF in combination with a TAK1 inhibitor.[1] However, sibiriline does not protect against apoptosis induced by stimuli that do not rely on RIPK1 kinase activity, such as TRAIL, FasL, or staurosporine.[2] This selectivity underscores its targeted mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data on sibiriline's efficacy and binding affinity.

Table 1: Efficacy of Sibiriline in Inhibiting Necroptosis

| Cell Line | Induction Stimulus | Assay | Endpoint | EC50 / Effective Concentration | Citation(s) |

| FADD-deficient Jurkat | TNFα | MTS Assay | Cell Viability | 1.2 µM | [2][4] |

| FADD-deficient Jurkat | TNFα | PI Staining | Cell Death | Inhibitory effect starts at 2.5 µM, almost complete at 5 µM | [2] |

| L929 | TNFα + zVAD-fmk | PI Staining | Cell Death | Effective at 10 µM | [5] |

Table 2: Binding Affinity and Kinase Inhibitory Activity of Sibiriline and its Derivative

| Compound | Target | Assay | Parameter | Value | Citation(s) |

| Sibiriline | RIPK1 | KINOMEscan | Kd | 218 nM | [5] |

| KWCN-41 (Sibiriline derivative) | RIPK1 | Kinase Assay | IC50 | 88 nM | [4] |

| KWCN-41 (Sibiriline derivative) | RIPK3 | Kinase Assay | IC50 | >20 µM | [4] |

Table 3: Comparative Effects of Sibiriline on Apoptosis and Necroptosis

| Cell Death Pathway | Induction Stimulus | Cell Line | Effect of Sibiriline | Quantitative Observation | Citation(s) |

| Necroptosis | TNFα | FADD-deficient Jurkat | Inhibition | EC50 = 1.2 µM | [2][4] |

| RIPK1-dependent Apoptosis | TNFα + TAK1 inhibitor | MEFs | Inhibition | Decreased % cell death and caspase-3 activity | [1] |

| Caspase-dependent Apoptosis | TRAIL, FasL, Staurosporine | Jurkat | No Inhibition | Did not rescue from apoptosis | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

This diagram outlines a typical workflow for assessing the impact of sibiriline on apoptosis and necroptosis.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Treatment: Add varying concentrations of sibiriline to the wells. Include appropriate vehicle controls.

-

Induction of Cell Death: Add the apoptosis or necroptosis-inducing agent (e.g., TNFα, TNFα + zVAD-fmk).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Assay Reaction: In a 96-well black plate, mix the cell lysate with the caspase-3 substrate (e.g., DEVD-AFC) and reaction buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.

-

Data Analysis: Express caspase-3 activity as a fold change relative to the untreated control.

-

Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated MLKL (pMLKL) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Logical Representation of Sibiriline's Dual Impact

The following diagram provides a logical representation of how sibiriline's primary action on RIPK1 leads to differential outcomes in apoptosis and necroptosis.

Conclusion

Sibiriline is a valuable chemical tool for elucidating the intricate roles of RIPK1 in programmed cell death. Its ability to selectively inhibit RIPK1-dependent apoptosis and necroptosis, while leaving non-RIPK1-mediated pathways untouched, provides a clear avenue for investigating the specific contributions of RIPK1 kinase activity to various physiological and pathological processes. For drug development professionals, sibiriline and its derivatives represent a promising class of compounds for the treatment of diseases where RIPK1-mediated cell death is a key driver, such as inflammatory disorders and certain types of cancer. Further research into the quantitative aspects of its dual inhibitory nature will undoubtedly pave the way for more targeted and effective therapeutic strategies.

References

- 1. Sibiriline, a new small chemical inhibitor of receptor-interacting protein kinase 1, prevents immune-dependent hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Novel sibiriline derivative KWCN-41 shows anti-necroptosis effect | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Sibiriline in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiriline is a potent and specific small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of RIPK1 and locking it in an inactive conformation.[2][3][4] This inhibitory action effectively blocks the downstream signaling cascade that leads to necroptosis, a form of regulated necrotic cell death.[1][3] Sibiriline has been shown to inhibit TNF-induced necroptosis in various human and mouse cell lines, making it a valuable tool for studying the necroptotic cell death pathway and a potential therapeutic candidate for inflammatory and neurodegenerative diseases where necroptosis is implicated.[3][4]

Mechanism of Action

Sibiriline specifically targets the kinase activity of RIPK1, a key upstream regulator of the necroptosis pathway.[1][2] Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 is recruited to the receptor complex. In the absence of caspase-8 activity, RIPK1 auto-phosphorylates and subsequently recruits and phosphorylates RIPK3. This leads to the formation of the necrosome, a protein complex that also includes the mixed lineage kinase domain-like pseudokinase (MLKL).[5] Phosphorylation of MLKL by RIPK3 triggers its oligomerization and translocation to the plasma membrane, leading to membrane permeabilization and ultimately cell death.[5] Sibiriline, by inhibiting the kinase activity of RIPK1, prevents the initial phosphorylation events required for necrosome formation and subsequent necroptotic cell death.[3][4]

Data Presentation

The following table summarizes the quantitative data for Sibiriline and its derivatives in various in vitro assays.

| Compound | Assay | Cell Line | EC50/IC50/Kd | Reference |

| Sibiriline | TNF-induced Necroptosis | FADD-deficient Jurkat | 1.2 µM (EC50) | [6] |

| Sibiriline | RIPK1 Kinase Activity (ADP-Glo) | - | 1.03 µM (IC50) | |

| Sibiriline | RIPK1 Binding Affinity | - | 218 nM (Kd) | [6] |

| KWCN-41 (Sibiriline Derivative) | RIPK1 Kinase Activity | - | 88 nM (IC50) | [4] |

| Compound 11 (S) (Sibiriline Derivative) | Necroptosis Inhibition | - | 2.8 nM (EC50) | [6] |

| Compound 12 (R) (Sibiriline Derivative) | Necroptosis Inhibition | - | 22.6 nM (EC50) | [6] |

Experimental Protocols

Necroptosis Induction and Inhibition Assay in FADD-deficient Jurkat Cells

This protocol describes how to induce necroptosis in FADD-deficient Jurkat cells using TNF-α and assess the inhibitory effect of Sibiriline.

Materials:

-

FADD-deficient Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Recombinant human TNF-α

-

Sibiriline

-

Propidium Iodide (PI) staining solution

-

96-well cell culture plates

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed FADD-deficient Jurkat cells in a 96-well plate at a density of 2.5 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment: Prepare serial dilutions of Sibiriline in complete medium. Add the desired concentrations of Sibiriline to the wells. Include a vehicle control (e.g., DMSO) and a positive control (without Sibiriline).

-

Necroptosis Induction: Add recombinant human TNF-α to each well to a final concentration of 10 ng/mL to induce necroptosis.[6]

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Assessment:

-

After incubation, harvest the cells and wash them with PBS.

-

Resuspend the cells in 100 µL of PBS containing Propidium Iodide (PI) at a final concentration of 1 µg/mL.

-

Analyze the cells by flow cytometry to determine the percentage of PI-positive (necrotic) cells.

-

-

Data Analysis: Calculate the percentage of necroptosis inhibition by comparing the percentage of PI-positive cells in Sibiriline-treated wells to the control wells. Determine the EC50 value of Sibiriline.

Clonogenic Survival Assay in L929 Cells

This assay assesses the long-term survival and proliferative capacity of cells after necroptotic insult and treatment with Sibiriline.

Materials:

-

L929 cells

-

DMEM medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Recombinant murine TNF-α

-

zVAD-fmk (pan-caspase inhibitor)

-

Sibiriline

-

Crystal Violet staining solution (0.5% w/v in methanol)

-

6-well cell culture plates

Protocol:

-

Induction of Necroptosis:

-

Seed L929 cells in a suitable culture dish and grow to confluency.

-

Treat the cells with TNF-α (e.g., 30 ng/mL) and zVAD-fmk (e.g., 20 µM) in the presence or absence of Sibiriline (e.g., 10 µM) for 24 hours.[6]

-

-

Cell Seeding for Colony Formation:

-

After the 24-hour treatment, detach the cells and count them.

-

Seed 1000 viable cells per well into 6-well plates containing fresh complete DMEM medium.[6]

-

-

Colony Growth: Incubate the plates for 8 days to allow for colony formation.[3]

-

Staining and Quantification:

-

After 8 days, wash the wells with PBS.

-

Fix the colonies with ice-cold methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 20 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies in each well.

-

Cell Viability (MTS/CCK-8) Assay in U937 Cells

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Recombinant human TNF-α

-

zVAD-fmk

-

Sibiriline

-

MTS or CCK-8 reagent

-

96-well cell culture plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment: Add serial dilutions of Sibiriline to the wells.

-

Necroptosis Induction: Add TNF-α and zVAD-fmk to the wells to induce necroptosis.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

MTS/CCK-8 Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

In Vitro RIPK1 Kinase Assay

This assay directly measures the enzymatic activity of RIPK1 and its inhibition by Sibiriline. The protocol is adapted from Degterev et al.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP (γ-32P-ATP for radioactive detection or cold ATP for antibody-based detection)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

-

Sibiriline

-

Detection reagents (e.g., P81 phosphocellulose paper and scintillation counter for radioactive assay, or phospho-specific antibodies and ELISA/Western blot reagents for non-radioactive assay)

Protocol:

-

Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, prepare the kinase reaction mixture containing kinase reaction buffer, recombinant RIPK1 enzyme, and the substrate (MBP).

-

Inhibitor Addition: Add Sibiriline at various concentrations to the reaction mixture. Include a no-inhibitor control.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or phosphoric acid for radioactive assays).

-

Detection:

-

Radioactive method: Spot the reaction mixture onto P81 paper, wash extensively with phosphoric acid to remove unincorporated γ-32P-ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive method: Detect the phosphorylated substrate using a phospho-specific antibody through methods like ELISA or Western blotting.

-

-

Data Analysis: Determine the kinase activity in the presence of different concentrations of Sibiriline and calculate the IC50 value.

Visualizations

Caption: Sibiriline inhibits the TNF-α induced necroptosis signaling pathway by targeting RIPK1.

Caption: General experimental workflow for in vitro studies using Sibiriline.

References

- 1. researchgate.net [researchgate.net]

- 2. Activity assays for receptor-interacting protein kinase 1:a key regulator of necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel sibiriline derivative KWCN-41 shows anti-necroptosis effect | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Sibiriline-Based RIPK1 Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1] Dysregulation of RIPK1 kinase activity has been implicated in a variety of inflammatory and neurodegenerative diseases. Consequently, RIPK1 has emerged as a promising therapeutic target for the development of novel inhibitors. Sibiriline is a potent and specific competitive inhibitor of RIPK1 that locks the kinase in an inactive conformation by binding to its ATP-binding site.[1][2][3] This document provides detailed protocols for performing an in vitro biochemical assay to evaluate the inhibitory activity of Sibiriline and other potential RIPK1 inhibitors.

RIPK1 Signaling Pathway and Sibiriline's Mechanism of Action

RIPK1 is a central mediator in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to the receptor complex and can initiate two distinct downstream signaling cascades. In a survival pathway, RIPK1 acts as a scaffold to promote the activation of NF-κB. Alternatively, under conditions where apoptosis is inhibited, RIPK1 kinase activity can trigger a form of programmed necrosis called necroptosis through its interaction with RIPK3 and MLKL. Sibiriline exerts its inhibitory effect by competing with ATP for binding to the RIPK1 kinase domain, thereby preventing the autophosphorylation of RIPK1 and the subsequent phosphorylation of downstream targets, which blocks the necroptotic cell death pathway.[1][2][3]

Quantitative Data Summary

The inhibitory activity of Sibiriline against RIPK1 has been characterized using various assays. The following table summarizes key quantitative data for Sibiriline and a common reference inhibitor, Necrostatin-1.

| Compound | Assay Type | Parameter | Value | Reference |

| Sibiriline | ADP-Glo™ Kinase Assay | IC50 | 1.03 µM | [4] |

| Competition Binding Assay | Kd | 218 nM | [4][5] | |

| Cell-Based Necroptosis Assay (FADD-deficient Jurkat cells) | EC50 | 1.2 µM | [3] | |

| Necrostatin-1 | Cell-Based Necroptosis Assay (FADD-deficient Jurkat cells) | EC50 | 0.3 µM | [3] |

Experimental Protocol: In Vitro RIPK1 Kinase Assay

This protocol is designed to measure the kinase activity of recombinant RIPK1 and to determine the potency of inhibitors like Sibiriline using a luminescent-based assay that quantifies the amount of ADP produced.

Materials and Reagents

-

Recombinant human RIPK1 (full-length, GST-tagged)

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Sibiriline

-

5x Kinase Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM DTT)

-

Nuclease-free water

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Experimental Workflow

Step-by-Step Procedure

1. Reagent Preparation:

-

Prepare 1x Kinase Reaction Buffer by diluting the 5x stock with nuclease-free water. Keep on ice.

-

Prepare a stock solution of Sibiriline in DMSO (e.g., 10 mM).

-

Create a serial dilution of Sibiriline in 1x Kinase Reaction Buffer to achieve the desired final concentrations for the assay (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Prepare a solution of recombinant RIPK1 in 1x Kinase Reaction Buffer at the desired concentration.

-

Prepare a solution of MBP substrate in 1x Kinase Reaction Buffer.

-

Prepare a solution of ATP in 1x Kinase Reaction Buffer.

2. Assay Plate Setup:

-

The assay should be performed in a white, opaque multi-well plate suitable for luminescence measurements.

-

Design the plate layout to include wells for:

-

"Blank" (no enzyme)

-

"Positive Control" (enzyme, no inhibitor)

-

"Test Compound" (enzyme with varying concentrations of Sibiriline)

-

3. Kinase Reaction:

-

Prepare a master mix containing 1x Kinase Reaction Buffer, ATP, and MBP substrate.

-

Add the appropriate volume of the Sibiriline dilutions or vehicle (for positive control) to the respective wells.

-

To initiate the kinase reaction, add the diluted recombinant RIPK1 enzyme to all wells except the "Blank" wells.

-

The final reaction volume will depend on the plate format (e.g., 25 µL for a 96-well plate).

-

Mix the plate gently and incubate at 30°C for 60 minutes.

4. ADP Detection:

-

Equilibrate the plate and the ADP-Glo™ Kinase Assay reagents to room temperature.

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. The volume added should be equal to the kinase reaction volume.

-

Incubate the plate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. The volume added should be twice the initial kinase reaction volume.

-

Incubate the plate at room temperature for 30-60 minutes.

5. Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the average luminescence of the "Blank" wells from all other readings.

-

Calculate the percentage of RIPK1 inhibition for each Sibiriline concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the Sibiriline concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This application note provides a comprehensive guide for assessing the inhibitory potential of Sibiriline against RIPK1 kinase. The detailed protocol, based on the robust ADP-Glo™ technology, offers a reliable and high-throughput method for characterizing RIPK1 inhibitors. The provided quantitative data for Sibiriline can serve as a benchmark for experimental results. This assay is a valuable tool for researchers in academia and industry working on the discovery and development of novel therapeutics targeting RIPK1-mediated diseases.

References

- 1. Sibiriline, a new small chemical inhibitor of receptor-interacting protein kinase 1, prevents immune-dependent hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Sibilinine in In Vivo Mouse Models of Hepatitis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sibilinine, the major active flavonolignan in silymarin extracted from milk thistle (Silybum marianum), has demonstrated significant hepatoprotective effects in various preclinical models of liver injury. Its antioxidant, anti-inflammatory, and anti-fibrotic properties make it a promising candidate for the treatment of hepatitis. These application notes provide detailed protocols for the use of sibilinine in common mouse models of hepatitis, including non-alcoholic steatohepatitis (NASH), T-cell mediated autoimmune hepatitis, and toxin-induced acute liver injury. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of sibilinine.

Data Presentation: Sibilinine Dosage and Efficacy in Mouse Hepatitis Models

The following tables summarize the quantitative data from various studies on the use of sibilinine in mouse models of hepatitis.

Table 1: Sibilinine Dosage and Administration in Different Mouse Models of Hepatitis

| Hepatitis Model | Mouse Strain | Sibilinine Dosage | Administration Route | Treatment Duration | Reference |

| Methionine-Choline Deficient (MCD) Diet-Induced NASH | C57BL/6 | 10 and 20 mg/kg/day | Oral gavage | 6 weeks | [1] |

| Methionine-Choline Deficient (MCD) Diet-Induced NASH | C57BL/6 | Not specified | Oral administration | 8 weeks | [2][3][4] |

| Concanavalin A (ConA)-Induced T-cell Mediated Hepatitis | Not specified | Not specified | Not specified | Not specified | [5] |

| D-galactosamine (D-GalN)/Lipopolysaccharide (LPS)-Induced Acute Liver Injury | Kunming | 75 and 150 mg/kg/day | Intragastric | Not specified | [6] |

| High-Fat Diet (HFD)-Induced NAFLD | C57BL/6J | Not specified | Not specified | Not specified | [7] |

Table 2: Effects of Sibilinine on Key Biomarkers in Mouse Models of Hepatitis

| Hepatitis Model | Key Biomarkers | Effect of Sibilinine Treatment | Reference |

| MCD Diet-Induced NASH | Serum ALT, AST, Hepatic TC, TG, MDA | Decreased levels | [8] |

| MCD Diet-Induced NASH | Hepatic Steatosis, Fibrosis, Inflammation | Alleviated | [2][3][4] |

| MCD Diet-Induced NASH | Hepatic Index (Liver weight/Body weight x 100) | Increased (prevented decrease) | [1] |

| ConA-Induced Hepatitis | Intrahepatic TNF-α, IFN-γ, IL-4, IL-2, iNOS | Inhibited expression | [5] |

| ConA-Induced Hepatitis | Intrahepatic IL-10 | Augmented synthesis | [5] |

| ConA-Induced Hepatitis | Intrahepatic NF-κB activation | Inhibited | [5] |

| D-GalN/LPS-Induced Acute Liver Injury | Serum ALT, AST | Reduced levels | [6] |

| D-GalN/LPS-Induced Acute Liver Injury | Serum and Liver IL-6, IL-1β, TNF-α, IFN-γ | Reduced levels | [6] |

| D-GalN/LPS-Induced Acute Liver Injury | Serum and Liver IL-10, IL-12 | Increased levels | [6] |

| D-GalN/LPS-Induced Acute Liver Injury | Serum and Liver MDA, NO | Reduced levels | [6] |

| HFD-Induced NAFLD | Hepatic Lipid Accumulation | Reduced | [7] |

Experimental Protocols

Protocol 1: Methionine- and Choline-Deficient (MCD) Diet-Induced NASH Model

This model is widely used to induce non-alcoholic steatohepatitis, characterized by steatosis, inflammation, and fibrosis.[9][10]

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

Methionine- and choline-deficient (MCD) diet

-

Control diet (methionine- and choline-sufficient)

-

Sibilinine

-

Vehicle for sibilinine (e.g., cottonseed oil, or a solution of 0.9% NaCl, 3% ethanol, 1% Tween 80, and 6.6 mM NaOH)[11][12]

-

Oral gavage needles

Procedure:

-

Acclimatize mice for at least one week with free access to standard chow and water.

-

Randomly divide mice into three groups:

-

Control group: Fed a control diet.

-

MCD group: Fed an MCD diet.

-

MCD + Sibilinine group: Fed an MCD diet and treated with sibilinine.

-

-

Prepare sibilinine solution in the chosen vehicle at the desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, prepare a 2 mg/mL solution to administer 0.2 mL).

-

Administer sibilinine (e.g., 10 or 20 mg/kg body weight) or vehicle to the respective groups via oral gavage daily for the duration of the study (e.g., 6-8 weeks).[1][3]

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, fast the mice overnight.

-

Collect blood samples via cardiac puncture or retro-orbital bleeding for serum analysis (ALT, AST, lipids).

-

Euthanize the mice and perfuse the liver with saline.

-

Excise the liver, weigh it, and collect portions for histological analysis (H&E, Sirius Red staining), gene expression analysis (RT-qPCR), and protein analysis (Western blot).

Protocol 2: Concanavalin A (ConA)-Induced T-Cell Mediated Hepatitis Model

This model induces acute immune-mediated hepatitis driven by T-cell activation, mimicking aspects of autoimmune hepatitis and viral hepatitis.[6][8]

Materials:

-

Male C57BL/6 or BALB/c mice (8-12 weeks old)

-

Concanavalin A (ConA)

-

Sterile, pyrogen-free saline

-

Sibilinine

-

Vehicle for sibilinine

-

Intravenous (i.v.) injection equipment

Procedure:

-

Acclimatize mice for at least one week.

-